molecular formula C15H23BrZn B14880929 2,4,6-TriisopropylphenylZinc bromide

2,4,6-TriisopropylphenylZinc bromide

Cat. No.: B14880929
M. Wt: 348.6 g/mol
InChI Key: OSQVHIALUPXBAX-UHFFFAOYSA-M
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Description

2,4,6-Triisopropylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylphenylzinc bromide can be synthesized through the reaction of 2,4,6-triisopropylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

  • Dissolving 2,4,6-triisopropylphenyl bromide in THF.
  • Adding zinc powder or zinc dust to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Transmetalation: Transfers the phenyl group to other metals like palladium or copper, facilitating cross-coupling reactions.

    Addition reactions: Adds to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

    Solvents: THF, diethyl ether, or other aprotic solvents.

Major Products

    Alcohols: Formed from the addition to carbonyl compounds.

    Coupled products: Resulting from cross-coupling reactions with various electrophiles.

Scientific Research Applications

2,4,6-Triisopropylphenylzinc bromide is used in a wide range of scientific research applications:

    Organic synthesis: Key reagent in the formation of complex organic molecules.

    Medicinal chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.

    Material science: Involved in the preparation of advanced materials and polymers.

    Catalysis: Acts as a precursor in the development of new catalytic systems.

Mechanism of Action

The compound exerts its effects primarily through nucleophilic attack on electrophilic centers. The zinc atom facilitates the transfer of the phenyl group to the target molecule, often through a transition state involving coordination with the electrophile. This mechanism is crucial in cross-coupling reactions, where the zinc compound transfers the phenyl group to a metal catalyst, which then couples it with another organic moiety.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.

    2,4,6-Triisopropylphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.

    2,4,6-Triisopropylphenyl lithium: Highly reactive organolithium compound used in various organic transformations.

Uniqueness

2,4,6-Triisopropylphenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium compounds, it is less reactive and easier to handle, making it suitable for a broader range of applications. Compared to organomagnesium compounds, it offers different reactivity profiles, particularly in transmetalation and cross-coupling reactions.

Properties

Molecular Formula

C15H23BrZn

Molecular Weight

348.6 g/mol

IUPAC Name

bromozinc(1+);1,3,5-tri(propan-2-yl)benzene-6-ide

InChI

InChI=1S/C15H23.BrH.Zn/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1

InChI Key

OSQVHIALUPXBAX-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Zn+]Br

Origin of Product

United States

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